Tris HCl Tris HCl Tris is a primary amino compound that is tert-butylamine in which one hydrogen attached to each methyl group is replaced by a hydroxy group. A compound widely used as a biological buffer substance in the pH range 7--9; pKa = 8.3 at 20 ℃; pKa = 7.82 at 37 ℃. It has a role as a buffer. It is a triol and a primary amino compound. It is a conjugate base of a member of Htris.
An organic amine proton acceptor. It is used in the synthesis of surface-active agents and pharmaceuticals; as an emulsifying agent for cosmetic creams and lotions, mineral oil and paraffin wax emulsions, as a biological buffer, and used as an alkalizer. (From Merck, 11th ed; Martindale, The Extra Pharmacopoeia, 30th ed, p1424)
See also: Potassium chloride; sodium chloride; tromethamine (component of) ... View More ...
Brand Name: Vulcanchem
CAS No.: 1185-53-1
VCID: VC20968473
InChI: InChI=1S/C4H11NO3/c5-4(1-6,2-7)3-8/h6-8H,1-3,5H2
SMILES: C(C(CO)(CO)[NH3+])O.[Cl-]
Molecular Formula: C4H11NO3
Molecular Weight: 121.14 g/mol

Tris HCl

CAS No.: 1185-53-1

Cat. No.: VC20968473

Molecular Formula: C4H11NO3

Molecular Weight: 121.14 g/mol

* For research use only. Not for human or veterinary use.

Tris HCl - 1185-53-1

Specification

Description Tris is a primary amino compound that is tert-butylamine in which one hydrogen attached to each methyl group is replaced by a hydroxy group. A compound widely used as a biological buffer substance in the pH range 7--9; pKa = 8.3 at 20 ℃; pKa = 7.82 at 37 ℃. It has a role as a buffer. It is a triol and a primary amino compound. It is a conjugate base of a member of Htris.
An organic amine proton acceptor. It is used in the synthesis of surface-active agents and pharmaceuticals; as an emulsifying agent for cosmetic creams and lotions, mineral oil and paraffin wax emulsions, as a biological buffer, and used as an alkalizer. (From Merck, 11th ed; Martindale, The Extra Pharmacopoeia, 30th ed, p1424)
See also: Potassium chloride; sodium chloride; tromethamine (component of) ... View More ...
CAS No. 1185-53-1
Molecular Formula C4H11NO3
Molecular Weight 121.14 g/mol
IUPAC Name 2-amino-2-(hydroxymethyl)propane-1,3-diol
Standard InChI InChI=1S/C4H11NO3/c5-4(1-6,2-7)3-8/h6-8H,1-3,5H2
Standard InChI Key LENZDBCJOHFCAS-UHFFFAOYSA-N
SMILES C(C(CO)(CO)[NH3+])O.[Cl-]
Canonical SMILES C(C(CO)(CO)N)O
Boiling Point 219-220 °C at 10 mm Hg
Colorform Crystalline mass
WHITE, CRYSTALLINE POWDER
Melting Point 171-172 °C

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